molecular formula C13H14FN3OS B11668528 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No.: B11668528
M. Wt: 279.34 g/mol
InChI Key: DHGMAHADRKDOKJ-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the benzamide or thiadiazole moieties.

    Substitution: Substituted benzamide derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microorganisms by interfering with their metabolic processes. It can bind to enzymes and proteins essential for the survival and proliferation of bacteria and fungi, leading to their inhibition and eventual death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide stands out due to its unique combination of the thiadiazole ring and the fluorobenzamide moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications. Its fluorine atom enhances its stability and bioavailability, while the thiadiazole ring contributes to its antimicrobial and antifungal properties.

Properties

Molecular Formula

C13H14FN3OS

Molecular Weight

279.34 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

InChI

InChI=1S/C13H14FN3OS/c1-13(2,3)11-16-17-12(19-11)15-10(18)8-5-4-6-9(14)7-8/h4-7H,1-3H3,(H,15,17,18)

InChI Key

DHGMAHADRKDOKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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